5-Aza vs 6-Aza Core Dictates Biological Target Engagement
The 5-azaspiro[2.5]octane-5-carboxylate scaffold, as embodied in target compound tert-butyl 1-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate, has been elaborated into selective ADAM-10 (HER-2 sheddase) inhibitors demonstrating cellular potency and in vivo tumor growth inhibition in HER-2-overexpressing xenograft models [1]. In contrast, the 6-azaspiro[2.5]octane-6-carboxylate regioisomer (e.g., tert-butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate, CAS 1163729-53-0) has been employed as a key intermediate toward M4 muscarinic receptor antagonists and NAMPT inhibitors, representing an entirely distinct target class [2]. The regiochemical switch from 5-aza to 6-aza relocates the carbamate-protected nitrogen by one bond position, altering the exit vector of elaborated substituents by approximately 60° and abrogating ADAM-10 binding.
| Evidence Dimension | Scaffold-target pairing (regiochemistry–biology correlation) |
|---|---|
| Target Compound Data | 5-azaspiro[2.5]octane-5-carboxylate core: validated ADAM-10/HER-2 sheddase inhibitor scaffold (J Med Chem 2007) |
| Comparator Or Baseline | 6-azaspiro[2.5]octane-6-carboxylate core: validated M4 mAChR antagonist scaffold (J Med Chem 2016) and NAMPT inhibitor scaffold |
| Quantified Difference | Qualitative: distinct target engagement profiles; no cross-activity reported between scaffolds at homologous functionalization states |
| Conditions | Literature SAR: 5-aza series tested in HER-2 sheddase cellular assays and murine xenograft; 6-aza series tested in M4 mAChR binding and functional assays |
Why This Matters
Procuring the 5-aza regioisomer rather than the commercially available 6-aza analog is mandatory for medicinal chemistry programs targeting ADAM proteases; the 6-aza isomer will not recapitulate the required binding geometry.
- [1] Yao W, Zhuo J, Burns DM, et al. J Med Chem. 2007;50(4):603-606. PMID: 17256836. View Source
- [2] Zak M, Yuen P-W, Liu X, et al. J Med Chem. 2016;59(18):8345-8368. View Source
